Regioisomeric Differentiation: Ortho- vs. Para-Methoxyphenyl Identity as Apixaban Impurity Versus Key Synthetic Intermediate
The target compound (ortho-2-OCH₃, CAS 2228050-22-2) is cataloged exclusively as a process-related impurity (Apixaban Impurity 51/68), whereas the 4-methoxyphenyl regioisomer (CAS 27143-07-3, also CAS 473927-63-8 for the pure Z-isomer) is the intended key intermediate for Apixaban manufacture [1] . This assignment is documented in multiple patent specifications describing Apixaban synthetic routes, where (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Formula V/VI) is reacted with 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to construct the Apixaban core [1]. The ortho isomer is a distinct chemical entity with a unique InChI Key (QDCITVVCZQZNDM-UVTDQMKNSA-N) and CAS registry number, establishing its separate identity from the para isomer . Commercially, the ortho compound is sold specifically as an impurity reference standard (e.g., Apixaban Impurity 51, Impurity 68, or Impurity 125) by multiple analytical reference standard suppliers including SynZeal, Simson Pharma, Alfa Chemistry, and Pharmaffiliates [2].
| Evidence Dimension | Regulatory/functional identity assignment (impurity vs. intermediate) |
|---|---|
| Target Compound Data | CAS 2228050-22-2; Apixaban Impurity 51/68; ortho-2-OCH₃ substitution; MW 256.69 |
| Comparator Or Baseline | CAS 27143-07-3 (E/Z mixture); CAS 473927-63-8 (Z-isomer); Apixaban synthetic intermediate; para-4-OCH₃ substitution; MW 256.69 |
| Quantified Difference | Identical molecular weight (256.69) but distinct CAS numbers and functional roles; different InChI Keys; suppliers list these as separate catalog items |
| Conditions | Regulatory pharmaceutical impurity profiling; HPLC/LC-MS method development for Apixaban drug substance analysis |
Why This Matters
Procurement for impurity profiling or method validation requires the exact regioisomer specified in the pharmacopoeial or in-house analytical method; the para isomer cannot serve as the ortho impurity reference standard, and vice versa.
- [1] Cadila Healthcare Ltd. An Improved Process for the Preparation of Apixaban and Intermediates Thereof. US Patent Application US20160113912A1, Published April 28, 2016. View Source
- [2] Pharmaffiliates, Product Page: Ethyl (Z)-2-chloro-2-(2-(2-methoxyphenyl)hydrazono)acetate, CAS 2228050-22-2. Accessed May 2026. View Source
